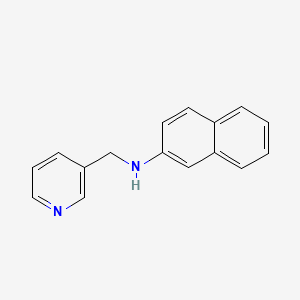

N-(pyridin-3-ylmethyl)naphthalen-2-amine

描述

N-(pyridin-3-ylmethyl)naphthalen-2-amine is a secondary amine featuring a naphthalene core linked to a pyridin-3-ylmethyl group. These compounds are typically synthesized via coupling reactions, amide formations, or thioamination protocols, and their applications span pharmaceutical and materials science due to their aromatic and electronic properties.

属性

IUPAC Name |

N-(pyridin-3-ylmethyl)naphthalen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-2-6-15-10-16(8-7-14(15)5-1)18-12-13-4-3-9-17-11-13/h1-11,18H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHNGKMBIZBFHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Stepwise Procedure

Step 1: Formation of the Schiff Base Intermediate

Naphthalen-2-amine (1 ) reacts with 3-pyridinecarboxaldehyde (2 ) in anhydrous ethanol under reflux to form the imine (Schiff base) intermediate (3 ). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration:

$$

\text{C}{10}\text{H}9\text{N} + \text{C}6\text{H}5\text{NO} \rightarrow \text{C}{16}\text{H}{13}\text{N}2\text{O} + \text{H}2\text{O} \quad \text{}

$$

Key Conditions :

- Solvent: Anhydrous ethanol (to minimize hydrolysis of the imine).

- Temperature: Reflux (~78°C) for 4–6 hours.

- Molar Ratio: 1:1 stoichiometry of amine to aldehyde.

Step 2: Reduction to the Secondary Amine

The imine intermediate (3 ) is reduced using sodium borohydride (NaBH₄) in anhydrous methanol. NaBH₄ selectively reduces the C=N bond without affecting aromatic rings:

$$

\text{C}{16}\text{H}{13}\text{N}2\text{O} + \text{NaBH}4 \rightarrow \text{C}{16}\text{H}{15}\text{N}_2 + \text{Byproducts} \quad \text{}

$$

Key Conditions :

- Solvent: Anhydrous methanol.

- Temperature: Room temperature (20–25°C) for 2–4 hours.

- Workup: The crude product is filtered, washed with cold methanol, and recrystallized.

Step 3: Isolation of the Free Base or Hydrochloride Salt

The free base (4 ) is obtained by neutralizing the reaction mixture with a weak base (e.g., sodium bicarbonate). Alternatively, the hydrochloride salt (5 ) is formed by treating the free base with hydrochloric acid in ethyl acetate at 0–5°C:

$$

\text{C}{16}\text{H}{15}\text{N}2 + \text{HCl} \rightarrow \text{C}{16}\text{H}{15}\text{N}2\cdot\text{HCl} \quad \text{}

$$

Alternative Synthetic Routes

Nucleophilic Substitution via Pyridylmethyl Halides

Though less common, N-alkylation of naphthalen-2-amine with 3-(chloromethyl)pyridine could theoretically yield the target compound. However, this method faces challenges:

Catalytic Amination Using Transition Metals

Palladium-catalyzed coupling reactions, such as Buchwald-Hartwig amination, could couple naphthalen-2-amine with 3-(bromomethyl)pyridine. However, no literature reports this approach for the target compound, likely due to:

- Cost : Palladium catalysts increase synthesis expenses.

- Complexity : Requires rigorous exclusion of oxygen and moisture.

Synthesis of Key Reagents

Preparation of 3-Pyridinecarboxaldehyde

3-Pyridinecarboxaldehyde (2 ) is synthesized via oxidation of 3-methylpyridine (6 ) using nitric acid and oxygen in acetic acid, catalyzed by N-hydroxyphthalimide:

$$

\text{C}6\text{H}7\text{N} + \text{O}2 \xrightarrow{\text{HNO}3, \text{AcOH}} \text{C}6\text{H}5\text{NO} + \text{H}_2\text{O} \quad \text{}

$$

Conditions :

Analytical Characterization

Reported spectral data for this compound include:

化学反应分析

Types of Reactions

N-(pyridin-3-ylmethyl)naphthalen-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of corresponding naphthoquinone derivatives.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of various substituted naphthalene derivatives.

科学研究应用

N-(pyridin-3-ylmethyl)naphthalen-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Used in the development of materials with specific electronic or optical properties.

作用机制

The mechanism of action of N-(pyridin-3-ylmethyl)naphthalen-2-amine is not well-documented. it is likely to interact with various molecular targets through its amine and pyridine functional groups. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects.

相似化合物的比较

Structural and Physical Properties

Table 1: Key Structural and Physical Properties of Naphthalene-Based Amines

Key Observations :

- Substituent Effects : The pyridin-3-ylmethyl group in the target compound introduces a methylene bridge, enhancing conformational flexibility compared to rigid pyridin-4-amine derivatives (e.g., ).

- Electronic Properties : Nitro groups () and sulfur atoms () significantly alter electron density, affecting reactivity and interaction with biological targets.

- Thermal Stability : Higher melting points (e.g., 223°C in ) correlate with extended aromatic systems and hydrogen-bonding capabilities (NH groups).

Key Observations :

- Thioamination : highlights transition-metal-free methods for introducing sulfur, offering eco-friendly pathways.

- Nitro Group Incorporation : Nitration () introduces electron-withdrawing groups, which may enhance electrophilic reactivity.

Key Observations :

- AChE Inhibition : Nitro-substituted derivatives () show moderate activity, likely due to electron-withdrawing groups enhancing target binding.

常见问题

Q. What are the optimized synthetic routes for N-(pyridin-3-ylmethyl)naphthalen-2-amine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination, leveraging protocols similar to those used for structurally related amines. For instance, Pd/NiO catalysts under hydrogen atmospheres (25°C, 10 hours) have been effective in synthesizing analogous compounds like N-benzylnaphthalen-1-amine (84% yield) . Key parameters include:

- Catalyst loading : 1.1 wt% Pd/NiO.

- Solvent system : Reactions are typically solvent-free or use polar aprotic solvents (e.g., DMF).

- Purification : Simple filtration and evaporation suffice for crude products. Methodological optimization should focus on substrate ratios (e.g., aldehyde:amine = 1:1) and inert gas purging to minimize oxidation side reactions.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural elucidation relies on:

- NMR spectroscopy : NMR (400 MHz, CDCl) identifies proton environments, such as aromatic peaks (δ 7.29–8.90 ppm) and methylene bridges (δ 3.5–4.5 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles for validation .

- Elemental analysis : Confirms purity (>95%) via carbon, hydrogen, and nitrogen content matching calculated values (e.g., C: 83.68%, H: 5.45%, N: 10.85%) .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic reductive amination of this compound?

The Pd/NiO-catalyzed reductive amination mechanism involves:

- Imine formation : Condensation of pyridine-3-carbaldehyde and naphthalen-2-amine.

- Catalytic hydrogenation : Pd facilitates H dissociation, reducing the imine intermediate to the secondary amine. Kinetic studies suggest rate-limiting steps depend on hydrogen partial pressure and catalyst surface area . Competing pathways, such as over-reduction or dehydrogenation, are minimized by controlled reaction times (<12 hours).

Q. How can computational methods like molecular docking predict the biological activity of this compound?

Molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets. For example, Schiff base analogs of naphthalenamine show inhibitory potency against antiapoptotic proteins (e.g., Bcl-2) via π-π stacking and hydrogen bonding to active-site residues . Key steps include:

Q. What strategies enable derivatization of this compound for functional group diversification?

Derivatization pathways include:

- Thioamination : Sulfenamide reagents (e.g., N-methyl-S-phenylthiohydroxylamine) introduce thioether groups at the naphthalene ring, yielding analogs like N-methyl-1-(phenylthio)-N-(p-tolyl)naphthalen-2-amine (49% yield) .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the pyridine ring.

- Nitroso functionalization : Nitrosating agents (e.g., NaNO/HCl) target amine groups, though regioselectivity requires careful pH control .

Critical Analysis of Contradictions

- and both describe reductive amination but differ in catalyst systems (Pd/NiO vs. Pd/C). Pd/NiO offers higher yields for aromatic amines, while Pd/C is preferable for aliphatic substrates .

- Structural data from SHELX () and NMR () are complementary, with crystallography resolving ambiguities in NOE assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。